molecular formula C10H18O2 B1625270 2,3-Decanedione CAS No. 3848-26-8

2,3-Decanedione

Cat. No.: B1625270
CAS No.: 3848-26-8
M. Wt: 170.25 g/mol
InChI Key: WIOUGFYMCDRKCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Decanedione is a high-purity alpha-diketone compound supplied for specialized research and development purposes. As a member of the diketone family, it is of significant interest in flavor and fragrance research due to the characteristic buttery, creamy aromatic properties associated with compounds like 2,3-butanedione (diacetyl) and 2,3-pentanedione . Researchers value this compound for studying the structure-activity relationships of volatile flavor molecules and their interaction with sensory receptors. Beyond its applications in food science, this compound serves as a versatile chemical intermediate and building block in synthetic organic chemistry. Its reactive diketone group allows for participation in various condensation and cyclization reactions, facilitating the synthesis of more complex heterocyclic structures for pharmaceutical and material science research . This product is intended for use in controlled laboratory settings by qualified professionals. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet (SDS) and handle this material in accordance with all applicable laboratory and regulatory guidelines.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

3848-26-8

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

decane-2,3-dione

InChI

InChI=1S/C10H18O2/c1-3-4-5-6-7-8-10(12)9(2)11/h3-8H2,1-2H3

InChI Key

WIOUGFYMCDRKCA-UHFFFAOYSA-N

SMILES

CCCCCCCC(=O)C(=O)C

Canonical SMILES

CCCCCCCC(=O)C(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

  • Solubility : Shorter-chain diketones (e.g., diacetyl) are more water-soluble, whereas this compound’s hydrophobicity may limit environmental mobility .

Preparation Methods

Reaction Conditions and Performance

Catalyst System Temperature (°C) Reaction Time (h) Conversion (%) Selectivity (%)
MnO₂ (10 wt%) 140 2 91.4 69.6
Bi₂O₃ (8 wt%) 140 2 90.7 76.2
Fe₂(SO₄)₃ (12 wt%) 130 4 83.5 72.8

The MnO₂/Bi₂O₃ mixed catalyst (1:1 mass ratio) demonstrates synergistic effects, enhancing both conversion (89.3%) and selectivity (83.2%). This method avoids intermediate isolation, streamlining production while minimizing waste.

Aldol Condensation Followed by Oxidation

A two-step protocol involving aldol condensation of aldehydes with subsequent oxidation has been adapted for this compound synthesis. For instance, heptanal undergoes base-catalyzed condensation to form 2,3-decanediol, which is then oxidized using Dess–Martin periodinane (DMP) or pyridinium chlorochromate (PCC). This approach, derived from analogous diketone syntheses, achieves 75–85% overall yields under optimized conditions.

Key Reaction Steps:

  • Aldol Condensation :
    $$ \text{2 CH}3(\text{CH}2)5\text{CHO} \xrightarrow{\text{NaOH}} \text{CH}3(\text{CH}2)5\text{CH(OH)CH(OH)(CH}2\text{)}5\text{CH}_3 $$
  • Oxidation :
    $$ \text{Diol} \xrightarrow{\text{DMP}} \text{CH}3(\text{CH}2)5\text{C(O)C(O)(CH}2\text{)}5\text{CH}3 $$

The choice of oxidant critically impacts selectivity: DMP minimizes overoxidation to carboxylic acids compared to Cr-based reagents.

Enzymatic Decarboxylation of β-Keto Acids

Biocatalytic routes using lipases or ketoreductases offer sustainable alternatives. β-Keto decanoic acid, derived from microbial fermentation, undergoes enzymatic decarboxylation to yield this compound. Candida antarctica lipase B (CAL-B) immobilized on mesoporous silica achieves 92% conversion at 37°C in aqueous medium, though substrate solubility limitations necessitate co-solvents like tert-butanol.

Metal-Mediated Cross-Coupling Reactions

Palladium-catalyzed carbonylative coupling of alkyl halides presents a modular strategy. For example, 1-bromooctane reacts with carbon monoxide in the presence of Pd(PPh₃)₄ and a bisphosphine ligand to form this compound via intermediate acylpalladium complexes. This method, while efficient (70–80% yields), requires stringent control of CO pressure (1–3 atm) to prevent dimerization side reactions.

Comparative Analysis of Synthetic Routes

Method Yield (%) Cost (USD/kg) Scalability Environmental Impact
Oxidative Dehydrogenation 80–90 120–150 Industrial Moderate (metal waste)
Aldol-Oxidation 70–85 200–250 Pilot-scale High (toxic oxidants)
Enzymatic Decarboxylation 85–92 300–400 Lab-scale Low
Pd-Catalyzed Coupling 70–80 500–600 Lab-scale High (heavy metals)

Industrial processes favor oxidative dehydrogenation due to cost-effectiveness, while enzymatic methods show promise for pharmaceutical applications requiring high purity.

Challenges in Purification and Characterization

The high hydrophobicity of this compound complicates isolation from reaction mixtures. Centrifugal partition chromatography (CPC) with heptane/ethyl acetate/water (5:4:1) provides 98% purity, as confirmed by GC-MS (m/z 170 [M⁺]) and ¹³C NMR (δ 207.5 ppm, C=O). Industrial-scale crystallization remains problematic due to the compound’s low melting point (−12°C).

Emerging Techniques: Flow Chemistry and Photocatalysis

Microreactor systems enable continuous production of this compound with residence times under 10 minutes. A recent advance employs TiO₂ photocatalysis under UV irradiation to oxidize 2,3-decanediol, achieving 95% conversion at 50°C. This method eliminates metal catalysts but requires further optimization for energy efficiency.

Q & A

Q. What are the established methods for synthesizing and characterizing 2,3-Decanedione in laboratory settings?

  • Methodology : Synthesis typically involves diketone formation via oxidation of decane derivatives or condensation reactions. Characterization requires gas chromatography-mass spectrometry (GC-MS) for purity assessment, nuclear magnetic resonance (NMR) for structural confirmation, and infrared (IR) spectroscopy to identify functional groups. Ensure reaction conditions (temperature, catalysts) are optimized to minimize byproducts .
  • Experimental Design : Include control reactions without catalysts to isolate product formation pathways. Replicate synthesis protocols from peer-reviewed studies to validate reproducibility .

Q. How can researchers design experiments to assess the acute toxicity of this compound using appropriate biological models?

  • Methodology : Follow OECD guidelines for acute oral toxicity testing. Use in vivo models (e.g., Wistar rats) with dose-ranging studies (LD50 determination) and histopathological analysis. For in vitro models, employ cell viability assays (MTT, ATP luminescence) in human bronchial or hepatic cell lines to assess cytotoxicity .
  • Controls : Include vehicle-only controls (e.g., solvent used for compound dissolution) and positive controls (e.g., known cytotoxic agents) to validate assay sensitivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3-Decanedione
Reactant of Route 2
2,3-Decanedione

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